molecular formula C15H15F2N5OS B4370074 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370074
M. Wt: 351.4 g/mol
InChI Key: DFVGCBCFCRXDBQ-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of multiple functional groups, including a difluoromethyl group, a pyrazolyl group, and a mercapto group

Preparation Methods

The synthesis of 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a multi-step process involving the condensation of appropriate starting materials, such as 2-aminopyridine and formamide, under acidic or basic conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

    Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of Mercapto Group: The mercapto group can be introduced using thiolating agents such as thiourea or mercaptoacetic acid.

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems under specific conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for

Properties

IUPAC Name

5-(difluoromethyl)-7-(1-ethyl-3-methylpyrazol-4-yl)-1-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5OS/c1-4-22-6-9(7(2)20-22)10-5-8(12(16)17)11-13(18-10)21(3)15(24)19-14(11)23/h5-6,12H,4H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVGCBCFCRXDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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